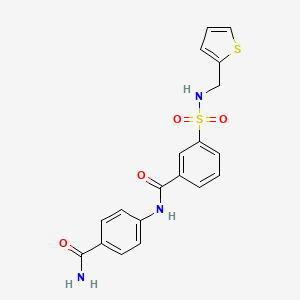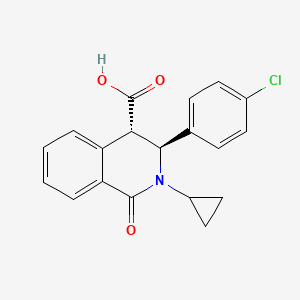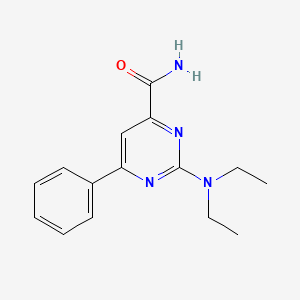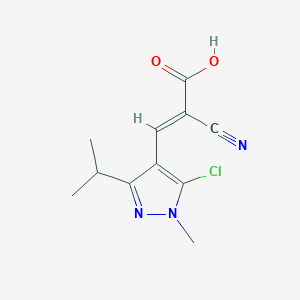
N-(3-ethynylphenyl)-4-(1,3-oxazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethynylphenyl)-4-(1,3-oxazol-5-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. The compound is known to selectively inhibit the activity of the protein kinase BTK, which is involved in the signaling pathways of B-cells and other immune cells.
作用機序
The mechanism of action of N-(3-ethynylphenyl)-4-(1,3-oxazol-5-yl)benzamide is based on its selective inhibition of the protein kinase BTK. BTK is a key regulator of B-cell receptor signaling and is essential for the survival and proliferation of B-cells. By inhibiting BTK activity, this compound can induce apoptosis (programmed cell death) in B-cells, leading to the suppression of the immune response and the inhibition of tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. The compound has been shown to effectively inhibit BTK activity in various cell lines and animal models, leading to the suppression of B-cell receptor signaling and the induction of apoptosis in B-cells. In addition, this compound has been shown to have anti-inflammatory and immunosuppressive effects, which may be beneficial for the treatment of autoimmune diseases.
実験室実験の利点と制限
N-(3-ethynylphenyl)-4-(1,3-oxazol-5-yl)benzamide has several advantages for lab experiments, including its high potency and selectivity for BTK inhibition, its favorable pharmacokinetic properties, and its ability to induce apoptosis in B-cells. However, the compound also has some limitations, such as its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.
将来の方向性
There are several future directions for the research and development of N-(3-ethynylphenyl)-4-(1,3-oxazol-5-yl)benzamide. One potential direction is to investigate the compound's efficacy and safety in combination with other drugs, such as chemotherapy or immunotherapy agents. Another direction is to explore the use of this compound in the treatment of other types of cancer and autoimmune diseases. Additionally, further studies are needed to better understand the mechanism of action and the potential side effects of the compound, as well as to optimize its pharmacokinetic properties and dosing regimen.
合成法
The synthesis of N-(3-ethynylphenyl)-4-(1,3-oxazol-5-yl)benzamide involves several steps, including the reaction of 3-ethynylaniline with 2-bromo-5-nitrobenzoic acid to form 3-ethynyl-5-nitrophenylamine, which is then reacted with 2-amino-5-methyl-1,3-oxazole to form the final product. The synthesis process is complex and requires careful control of reaction conditions, but it has been successfully optimized and scaled up for commercial production.
科学的研究の応用
N-(3-ethynylphenyl)-4-(1,3-oxazol-5-yl)benzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. The compound has shown promising results in the treatment of various types of cancer, including chronic lymphocytic leukemia, mantle cell lymphoma, and multiple myeloma. It has also been investigated as a potential treatment for autoimmune diseases, such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
N-(3-ethynylphenyl)-4-(1,3-oxazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c1-2-13-4-3-5-16(10-13)20-18(21)15-8-6-14(7-9-15)17-11-19-12-22-17/h1,3-12H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGWOZAIKQWCKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C3=CN=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7645787.png)
![N-[2-(1-methylpyrazol-4-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B7645788.png)
![2-[4-(1,3-benzothiazol-2-ylmethyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B7645796.png)

![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-prop-2-enylpropanamide](/img/structure/B7645800.png)

![6-(2-Methyl-1,3-thiazol-4-yl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B7645820.png)
![(1S,2S)-N-[2-(3-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7645833.png)
![Ethyl 2-amino-6-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-5-cyanopyridine-3-carboxylate](/img/structure/B7645850.png)


![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7645886.png)

